

An In-depth Technical Guide to the Spectral Data Analysis of 3-Benzylphenol

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Compound of Interest

Compound Name:	3-Benzylphenol
CAS No.:	22272-48-6
Cat. No.:	B1267012

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This guide provides a comprehensive analysis of the spectral data of **3-Benzylphenol**, offering insights for researchers, scientists, and professionals in drug development. The following sections delve into the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, providing both the raw data interpretation and the underlying principles that guide these analytical techniques.

Introduction to 3-Benzylphenol

3-Benzylphenol is an organic compound with the chemical formula $C_{13}H_{12}O$. It is a derivative of phenol and is of interest in various chemical synthesis and drug discovery applications. Accurate structural elucidation is paramount for its use in further research and development, and this is primarily achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

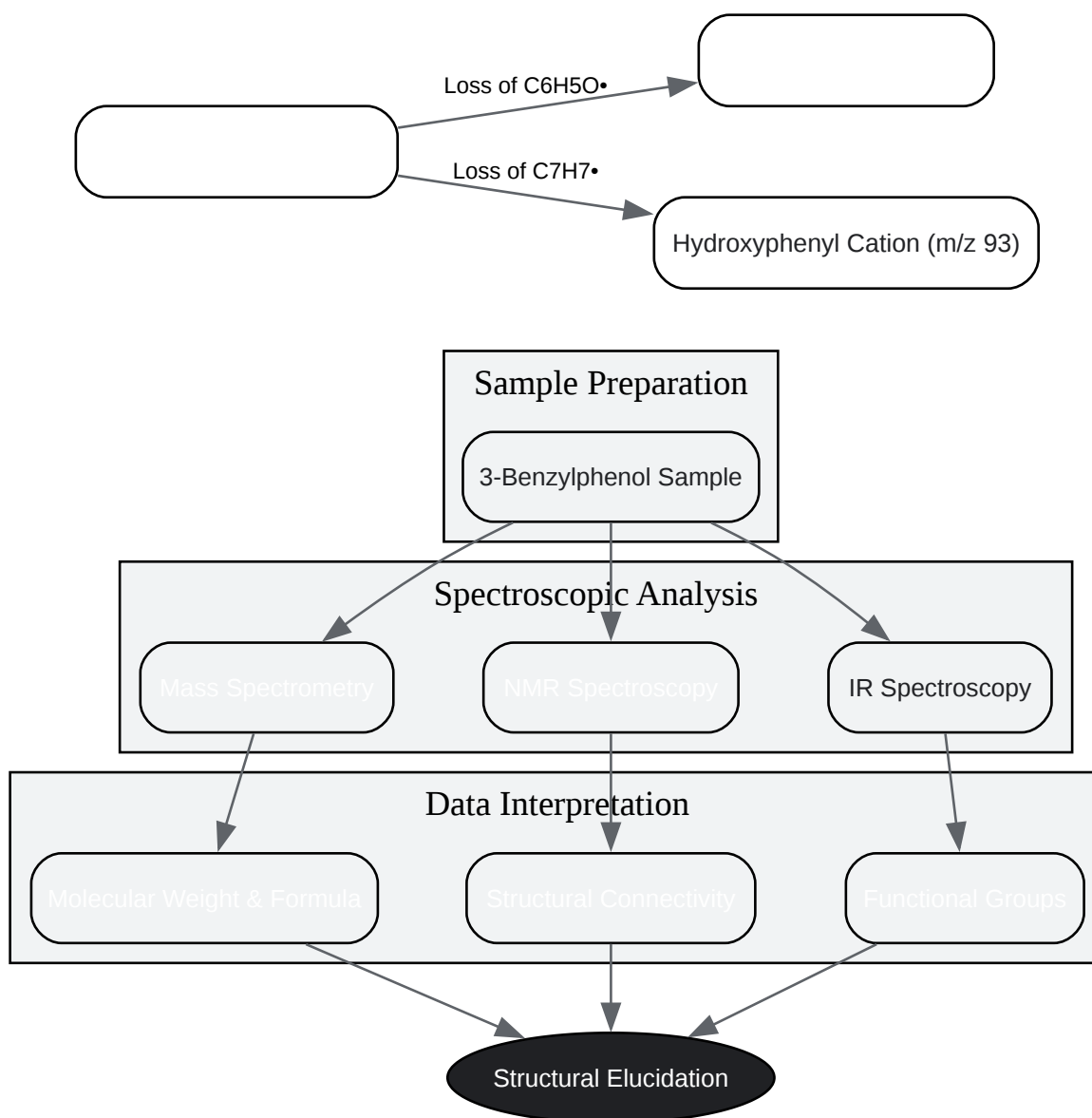
- **Sample Preparation:** A dilute solution of **3-Benzylphenol** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- **Injection:** A small volume of the sample is injected into the mass spectrometer.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The detector records the abundance of each ion at a specific mass-to-charge ratio.

Data Interpretation

The mass spectrum of **3-Benzylphenol** will exhibit a molecular ion peak (M^+) corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed, which provide valuable information about the molecule's structure.

- **Molecular Ion (M^+):** The molecular weight of **3-Benzylphenol** ($C_{13}H_{12}O$) is 184.24 g/mol . The molecular ion peak is expected at m/z 184.
- **Key Fragmentation Pattern:** A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation ($C_7H_7^+$) at m/z 91. This is often the base peak in the spectrum. Another significant fragment is the tropylium ion, also at m/z 91, which is formed by rearrangement of the benzyl cation. The loss of the benzyl group from the molecular ion results in a fragment at m/z 93, corresponding to the hydroxyphenyl cation.

Fragmentation Workflow



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Caption: A typical workflow for spectral data analysis.

Conclusion

The combined application of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and unambiguous structural elucidation of **3-Benzylphenol**. Each technique offers complementary information, and together they form the cornerstone of modern chemical analysis. The data presented in this guide serves as a reference for researchers

working with this compound and highlights the power of these analytical methods in chemical and pharmaceutical sciences.

References

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